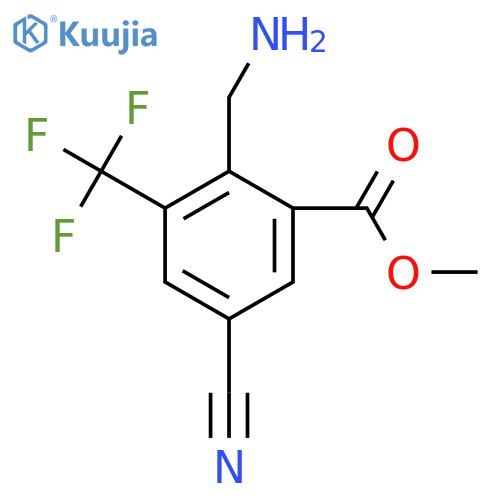

Cas no 1806852-12-9 (Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate)

1806852-12-9 structure

商品名:Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate

CAS番号:1806852-12-9

MF:C11H9F3N2O2

メガワット:258.196573019028

CID:4949901

Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate

-

- インチ: 1S/C11H9F3N2O2/c1-18-10(17)7-2-6(4-15)3-9(8(7)5-16)11(12,13)14/h2-3H,5,16H2,1H3

- InChIKey: PQMOGWJHRKZGPA-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C#N)C=C(C(=O)OC)C=1CN)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 361

- トポロジー分子極性表面積: 76.1

- 疎水性パラメータ計算基準値(XlogP): 1.2

Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014988-1g |

Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate |

1806852-12-9 | 97% | 1g |

1,490.00 USD | 2021-06-18 | |

| Alichem | A015014988-250mg |

Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate |

1806852-12-9 | 97% | 250mg |

475.20 USD | 2021-06-18 | |

| Alichem | A015014988-500mg |

Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate |

1806852-12-9 | 97% | 500mg |

782.40 USD | 2021-06-18 |

Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1806852-12-9 (Methyl 2-aminomethyl-5-cyano-3-(trifluoromethyl)benzoate) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量